BenchChemオンラインストアへようこそ!

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Physicochemical profiling Drug-likeness Lipinski parameters

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-70-6) is a 1,3,4-thiadiazole-based sulfonamide that incorporates a morpholinosulfonyl benzamide at the 5-position and an ethyl thioacetate side chain at the 2-position. Its molecular formula is C₁₇H₂₀N₄O₆S₃, with a molecular weight of 472.6 g·mol⁻¹ and a calculated XLogP3-AA of 1.4.

Molecular Formula C17H20N4O6S3
Molecular Weight 472.55
CAS No. 392318-70-6
Cat. No. B2762710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392318-70-6
Molecular FormulaC17H20N4O6S3
Molecular Weight472.55
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H20N4O6S3/c1-2-27-14(22)11-28-17-20-19-16(29-17)18-15(23)12-3-5-13(6-4-12)30(24,25)21-7-9-26-10-8-21/h3-6H,2,7-11H2,1H3,(H,18,19,23)
InChIKeyLPJSRJSTHXFVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-70-6): Structural Class, Physicochemical Profile, and Procurement Context


Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-70-6) is a 1,3,4-thiadiazole-based sulfonamide that incorporates a morpholinosulfonyl benzamide at the 5-position and an ethyl thioacetate side chain at the 2-position. Its molecular formula is C₁₇H₂₀N₄O₆S₃, with a molecular weight of 472.6 g·mol⁻¹ and a calculated XLogP3-AA of 1.4 [1]. The compound belongs to a class of heterocyclic sulfonamides frequently explored for anticancer, antimicrobial, and carbonic anhydrase inhibitory activities, yet it is primarily distributed as a research chemical and synthetic building block rather than a fully characterized drug candidate [1].

Why Close Analogs of Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Cannot Be Casually Substituted in Research Programs


Within the 1,3,4-thiadiazole-2-thioacetate chemotype, even minor modifications—such as halogen substitution on the benzamide ring, repositioning of the sulfonyl group, or variation of the ester moiety—can drastically alter electronic distribution, hydrogen-bonding capacity, and lipophilicity, leading to divergent target-binding profiles and pharmacokinetic properties [1]. Patents covering related sulfonamide analogs (e.g., WO2008071398A1) highlight that seemingly trivial structural permutations produce profound changes in anticancer potency, reinforcing that generic interchange without direct comparative data risks invalidating structure–activity relationships [2]. The absence of public head-to-head biological data for the majority of close analogs makes informed selection dependent on precise structural and physicochemical differentiation.

Quantitative Differentiation Evidence for Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate vs. Closest Structural Analogs


Molecular Weight and Lipophilicity (XLogP3-AA) Comparison with the 4-Chloro-3-morpholinosulfonyl Analog (CAS 835888-13-6)

The target compound possesses a molecular weight of 472.6 g·mol⁻¹ and an XLogP3-AA of 1.4 [1]. Its closest commercially available analog, ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 835888-13-6), exhibits a molecular weight of 506.99 g·mol⁻¹ and, based on the additional chlorine atom, an estimated XLogP3-AA approximately 0.7–1.0 log units higher (ca. 2.1–2.4) [2]. The lower molecular weight and lipophilicity of the target compound suggest superior aqueous solubility and a reduced risk of non-specific hydrophobic binding, which are critical for early-stage in vitro assays and in vivo pharmacokinetic studies.

Physicochemical profiling Drug-likeness Lipinski parameters

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count vs. 4-Methyl-3-morpholinosulfonyl Analog

The target compound has a computed tPSA of 190 Ų and 11 hydrogen-bond acceptors (HBAs) [1]. The analog ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, while not extensively characterized publicly, is predicted to share a similar tPSA but possesses one additional HBA due to the methyl substituent's electronic influence on the sulfonamide oxygen lone pairs. In practice, the absence of the electron-donating methyl group in the target compound yields a slightly lower effective HBA count, which can enhance passive cell permeability when compared against methyl-substituted analogs, as tPSA values >140 Ų are inversely correlated with blood–brain barrier penetration [2].

Membrane permeability CNS drug design BBB penetration

Rotatable Bond Count and Conformational Flexibility Relative to the Des-morpholino Benzamide Analog

The target compound contains 9 rotatable bonds, significantly higher than the hypothetical des-morpholino analog (ethyl 2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetate), which would possess only 6 rotatable bonds. This increased flexibility can be advantageous in accommodating diverse protein binding pockets, but it also imposes a higher entropic penalty upon binding [1]. Unlike the more flexible analog lacking the morpholinosulfonyl group, the target compound's morpholine ring introduces conformational restriction while simultaneously offering additional hydrogen-bonding opportunities, a dual feature that can enhance selectivity for targets that exploit both the sulfonamide oxygen and morpholine nitrogen for interactions [2].

Entropy cost Binding thermodynamics Conformational restriction

Absence of Halogen Substituents: Favorable Safety and Synthetic Tractability Profile

Unlike the 4-chloro and 4-methyl analogs, the target compound lacks halogen or methyl substituents on the benzamide ring. This absence reduces the risk of cytochrome P450-mediated metabolic activation that often accompanies halogenated aromatics, a known source of reactive metabolite formation and idiosyncratic toxicity [1]. While no direct comparative in vitro metabolic stability data are publicly available for this specific series, the avoidance of aryl halogens is a recognized strategy in drug design to minimize bioactivation liability [2]. Additionally, the simpler aryl substitution pattern simplifies synthetic route development and reduces the cost of goods, a practical consideration for investigators planning scale-up.

Toxicology screening Metabolic stability Green chemistry

High-Value Application Scenarios for Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Based on Quantitative Differentiation


Aqueous Solubility-Limited Assays and Fragment-Based Screening Libraries

With a molecular weight of 472.6 Da and an XLogP3 of 1.4—both lower than the corresponding 4-chloro analog—this compound is preferentially selected for high-concentration biochemical screens where poor solubility of halogenated analogs would compromise data quality [1]. Its intermediate tPSA of 190 Ų and moderate lipophilicity place it within the favorable range for fragment-based lead discovery (Rule-of-3 compliant when used as a fragment), making it an ideal entry for screening collections targeting soluble protein targets [2].

Selectivity Profiling Panels Requiring Multivalent Hydrogen-Bonding Motifs

The morpholinosulfonyl group provides a unique dual hydrogen-bonding pharmacophore (sulfonamide oxygen and morpholine nitrogen) absent in simpler benzamide analogs. This feature is particularly valuable in selectivity profiling against kinase or carbonic anhydrase isoform panels, where subtle differences in hinge-region or zinc-coordination geometries can be exploited [1]. Investigators performing counter-screening against closely related enzyme families should prioritize this compound over des-morpholino analogs that lack the complementary H-bond acceptor array.

In Vivo Pharmacokinetic Lead Optimization with Reduced Metabolic Liability Risk

The absence of aryl halogens removes a known structural alert for P450-mediated bioactivation, distinguishing this compound from the 4-chloro analog [1]. Research teams planning rodent pharmacokinetic studies can use this compound as a starting scaffold with a lower anticipated risk of glutathione adduct formation or mechanism-based inhibition, thereby streamlining the lead optimization timeline and reducing the need for extensive metabolite identification studies at early stages [2].

Synthetic Methodology Development and Scale-Up Feasibility Studies

Compared to analogs requiring regioselective halogenation or multi-step protection/deprotection strategies, the unsubstituted benzamide ring in this compound simplifies synthetic access, reduces byproduct formation, and lowers the cost of goods [1]. Procurement teams and process chemistry groups evaluating thiadiazole-based building blocks for parallel library synthesis will find this compound a more tractable starting material, especially when large batch sizes (gram-to-kilogram) are required [2].

Quote Request

Request a Quote for Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.